molecular formula C26H40N6O12 B11103803 Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)

Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)

Cat. No.: B11103803
M. Wt: 628.6 g/mol
InChI Key: SYCNIUHDZGIHLN-UHFFFAOYSA-N
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Description

DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE is a complex organic compound characterized by multiple tert-butyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as tert-butyl esters and nitro derivatives. These intermediates are then subjected to various reaction conditions, including:

    Esterification: Formation of tert-butyl esters using tert-butyl alcohol and appropriate carboxylic acids.

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid or nitronium tetrafluoroborate.

    Amidation: Formation of amide bonds using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other biomolecules that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

  • DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE
  • DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE

Uniqueness

The uniqueness of DI(TERT-BUTYL) 2-[4-[2-(TERT-BUTOXY)-1-(TERT-BUTOXYCARBONYL)-1-NITRO-2-OXOETHYL]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-NITROMALONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H40N6O12

Molecular Weight

628.6 g/mol

IUPAC Name

ditert-butyl 2-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-2-nitro-1,3-dioxopropan-2-yl]-6-(methylamino)-1,3,5-triazin-2-yl]-2-nitropropanedioate

InChI

InChI=1S/C26H40N6O12/c1-21(2,3)41-16(33)25(31(37)38,17(34)42-22(4,5)6)14-28-15(30-20(27-13)29-14)26(32(39)40,18(35)43-23(7,8)9)19(36)44-24(10,11)12/h1-13H3,(H,27,28,29,30)

InChI Key

SYCNIUHDZGIHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)NC)C(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)[N+](=O)[O-])(C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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